

4-Hydroxy-2-iodobenzaldehyde: A Versatile Building Block in Organic Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Hydroxy-2-iodobenzaldehyde**

Cat. No.: **B1341843**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

4-Hydroxy-2-iodobenzaldehyde is a trifunctional aromatic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique arrangement of a nucleophilic hydroxyl group, an electrophilic aldehyde, and a readily functionalizable carbon-iodine bond on a benzene ring allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthesis, key reactions, and applications in the construction of complex molecular architectures, particularly those with relevance to medicinal chemistry and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Hydroxy-2-iodobenzaldehyde** is presented in the table below.

Property	Value	Reference
CAS Number	90151-01-2	[1]
Molecular Formula	C ₇ H ₅ IO ₂	[1]
Molecular Weight	248.02 g/mol	[1]
Appearance	Solid	[1]
Melting Point	157-160 °C	[1]
Boiling Point	337.6 °C at 760 mmHg	[1]
Purity	Typically ≥97%	[1]

Synthesis of 4-Hydroxy-2-iodobenzaldehyde

The regioselective introduction of an iodine atom at the ortho-position to the hydroxyl group of 4-hydroxybenzaldehyde is a key step in the synthesis of the title compound. A common and effective method involves direct iodination using N-iodosuccinimide (NIS) in the presence of an acid catalyst.

Experimental Protocol: Ortho-iodination of 4-Hydroxybenzaldehyde

This protocol is based on the iodination of 4-hydroxybenzaldehyde using N-iodosuccinimide (NIS) and trifluoroacetic acid (TFA).

Reagents and Conditions:

- 4-Hydroxybenzaldehyde (1.0 eq.)
- N-Iodosuccinimide (NIS) (1.2 eq.)
- Trifluoroacetic acid (TFA)
- Solvent: Acetonitrile or Dichloromethane
- Temperature: Room temperature

- Reaction Time: 6 hours

Procedure:

- To a solution of 4-hydroxybenzaldehyde in the chosen solvent, add N-iodosuccinimide (1.2 equivalents).
- Add a catalytic amount of trifluoroacetic acid to the mixture.
- Stir the reaction mixture at room temperature for 6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **4-hydroxy-2-iodobenzaldehyde**.

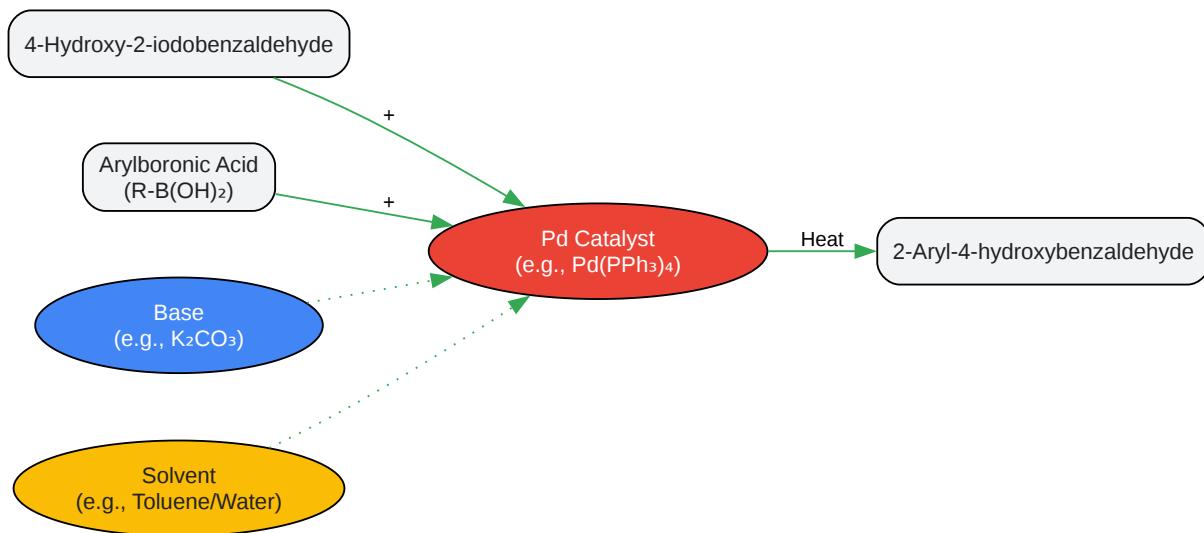
Note: The reaction may also yield the di-iodinated product, 3,5-diiodo-4-hydroxybenzaldehyde. The ratio of mono- to di-iodinated product can be influenced by the stoichiometry of NIS.

4-Hydroxy-2-iodobenzaldehyde as a Synthetic Building Block

The presence of three distinct functional groups allows for a variety of subsequent reactions, making **4-hydroxy-2-iodobenzaldehyde** a powerful tool for generating molecular diversity. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, while the hydroxyl group can be readily alkylated or acylated, and the aldehyde group can participate in a wide range of transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, and the iodine atom in **4-hydroxy-2-iodobenzaldehyde** serves as an excellent leaving group for this transformation. This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position.



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Caption: Suzuki-Miyaura cross-coupling reaction of **4-Hydroxy-2-iodobenzaldehyde**.

The following protocol is adapted from a similar reaction with 5-iodovanillin and provides a general framework for the Suzuki-Miyaura coupling of **4-hydroxy-2-iodobenzaldehyde**.

Reagents and Conditions:

- **4-Hydroxy-2-iodobenzaldehyde** (1.0 mmol)
- Arylboronic acid (1.2 mmol)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.02 mmol)

- Triphenylphosphine (PPh_3) (0.08 mmol)
- Potassium carbonate (K_2CO_3) (2.0 mmol)
- Solvent: Toluene/Ethanol/Water mixture
- Temperature: 90 °C

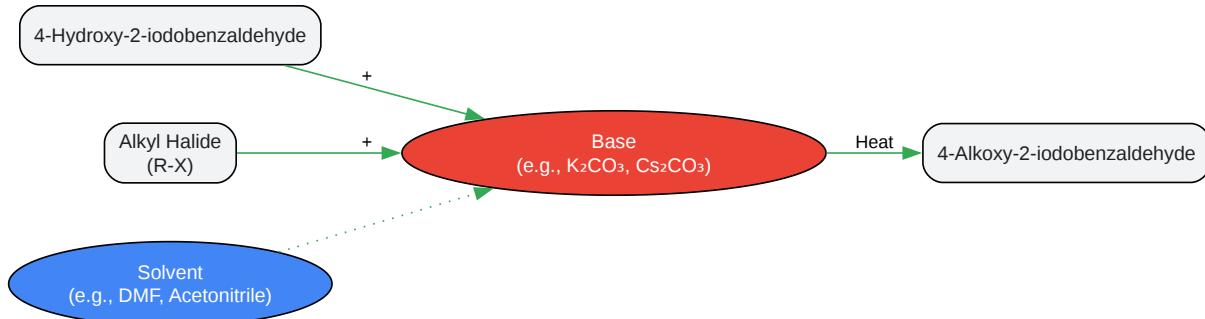
Procedure:

- To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **4-hydroxy-2-iodobenzaldehyde** (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
- Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.
- Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
- Under the inert atmosphere, add the degassed solvent mixture (e.g., toluene, ethanol, and water).
- Heat the reaction mixture to 90 °C with vigorous stirring.
- Monitor the reaction progress by TLC.
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the desired 2-aryl-4-hydroxybenzaldehyde.

Williamson Ether Synthesis

The hydroxyl group of **4-hydroxy-2-iodobenzaldehyde** can be readily alkylated via the Williamson ether synthesis. This reaction introduces an ether linkage, which is a common motif

in many biologically active molecules. This transformation allows for the synthesis of a wide range of 4-alkoxy-2-iodobenzaldehydes, which can then undergo further functionalization.



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Caption: Williamson ether synthesis with **4-Hydroxy-2-iodobenzaldehyde**.

This general protocol for the O-alkylation of phenols can be applied to **4-hydroxy-2-iodobenzaldehyde**.

Reagents and Conditions:

- **4-Hydroxy-2-iodobenzaldehyde** (1.0 eq.)
- Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 eq.)
- Base (e.g., potassium carbonate, cesium carbonate) (2.0 eq.)
- Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
- Temperature: Room temperature to 80 °C

Procedure:

- To a solution of **4-hydroxy-2-iodobenzaldehyde** in the chosen solvent, add the base (e.g., potassium carbonate).

- Add the alkyl halide to the mixture.
- Stir the reaction at the appropriate temperature (room temperature or heated) and monitor its progress by TLC.
- Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 4-alkoxy-2-iodobenzaldehyde.

Applications in Drug Discovery and Natural Product Synthesis

4-Hydroxy-2-iodobenzaldehyde and its derivatives are valuable intermediates in the synthesis of a variety of biologically active compounds.

Synthesis of Combretastatin Analogues

Combretastatins are a class of natural products that exhibit potent anticancer activity by inhibiting tubulin polymerization. The diaryl ether or biaryl moiety is a key structural feature of many combretastatin analogues. **4-Hydroxy-2-iodobenzaldehyde** can serve as a key precursor for the "B-ring" of these molecules, where the iodine atom allows for coupling with a suitably functionalized "A-ring" precursor.



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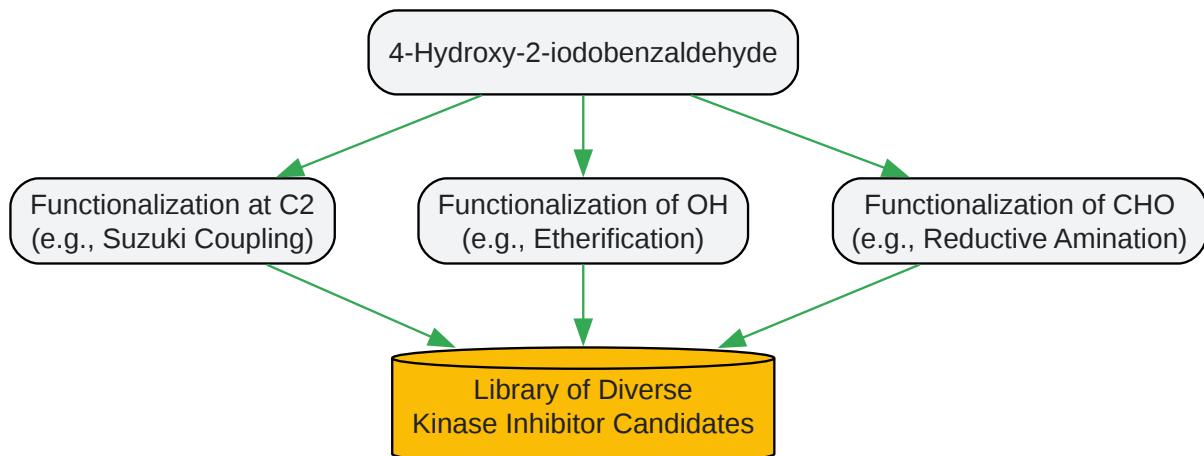
Caption: Workflow for the synthesis of combretastatin analogues.

Synthesis of Bioactive Benzofurans

Benzofuran is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, antitumor, and antiviral properties. **4-Hydroxy-2-iodobenzaldehyde** can be a key starting material for the synthesis of substituted benzofurans. For example, a common strategy involves the O-alkylation of the hydroxyl group with a propargyl halide, followed by a Sonogashira coupling and subsequent intramolecular cyclization.

Potential as a Scaffold for Kinase Inhibitors

The development of small molecule kinase inhibitors is a major focus in modern drug discovery, particularly in oncology. The core structure of **4-hydroxy-2-iodobenzaldehyde** provides a versatile scaffold for the synthesis of potential kinase inhibitors. The aromatic ring can serve as a hinge-binding motif, while the various functional groups allow for the introduction of substituents that can interact with other regions of the ATP-binding pocket, thereby influencing potency and selectivity.



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Caption: Logic diagram for generating kinase inhibitor candidates.

Conclusion

4-Hydroxy-2-iodobenzaldehyde is a highly valuable and versatile building block in organic chemistry. Its trifunctional nature allows for a wide array of synthetic transformations, providing access to a diverse range of complex molecular architectures. The ability to readily participate

in powerful C-C and C-O bond-forming reactions makes it an indispensable tool for researchers in academia and industry, particularly those engaged in the synthesis of biologically active compounds for drug discovery and development. The experimental protocols and synthetic strategies outlined in this guide highlight the significant potential of this compound as a key intermediate in the pursuit of novel therapeutics and other advanced materials.

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- To cite this document: BenchChem. [4-Hydroxy-2-iodobenzaldehyde: A Versatile Building Block in Organic Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1341843#4-hydroxy-2-iodobenzaldehyde-as-a-building-block-in-organic-chemistry>]

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